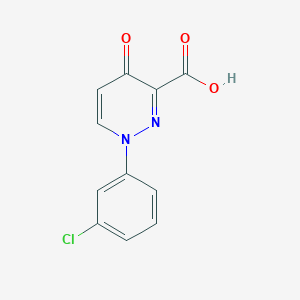![molecular formula C16H16Cl2O4S B3037558 1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol CAS No. 478260-53-6](/img/structure/B3037558.png)
1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C16H16Cl2O4S . It has a complex structure with a sulfonyl group attached to a 2-chlorobenzyl group and a 2-chlorophenoxy group attached to a 2-propanol group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 375.27 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Preparation and Reactions of Hydroxyalkanesulfonyl Chlorides : Research has shown the preparation of compounds such as 2-hydroxyethanesulfonyl chloride, which is both an alcohol and a sulfonyl chloride. This discovery opens up possibilities for novel chemical reactions and synthesis pathways in the field of organic sulfur chemistry (King & Hillhouse, 1983).
Horner-Wadsworth-Emmons Reaction : The compound has been utilized in the synthesis of various sulfones via reactions like the Horner-Wadsworth-Emmons reaction. This indicates its potential in synthesizing complex organic molecules (Enders, Berg & Jandeleit, 2003).
Lubricating Oils Additives : Derivatives of 1-heptylthio-3-(2′-chlorophenoxy)-2-propanol have been studied as potential anticorrosion and antimicrobial additives in lubricating oils. This suggests that similar derivatives of the compound might have industrial applications (Mirzoeva et al., 2009).
Glycidyl Esters of Sulfonic Acids Reactions : Studies on the reactions of glycidyl sulfonates, related to the structure of this compound, highlight its potential in the formation of various chemical intermediates, further emphasizing its versatility in organic synthesis (Nakabayashi, Masuhara & Iwakura, 1966).
Thromboxane Synthesis and Antagonism : Research on the synthesis and evaluation of compounds structurally similar to 1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol suggests possible applications in the field of medicinal chemistry, particularly in relation to thromboxane receptor antagonism (Bhagwat et al., 1993).
Sulfonylation of Alcohols : The compound has implications in the safe and effective sulfonylation of alcohols, indicating its potential use in the synthesis of various sulfonated organic compounds (Tanabe et al., 1995).
Enzymatic Resolution of 2-phenoxy-1-propanols : The compound has been involved in studies on enzymatic resolution processes, which are crucial in producing enantiomerically pure substances, a key aspect in pharmaceutical synthesis (Miyazawa et al., 2001).
Mechanism of Action
The mechanism of action of this compound is not explicitly mentioned in the available resources. Its use in scientific research suggests that it may have various mechanisms of action depending on the specific application.
properties
IUPAC Name |
1-(2-chlorophenoxy)-3-[(2-chlorophenyl)methylsulfonyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O4S/c17-14-6-2-1-5-12(14)10-23(20,21)11-13(19)9-22-16-8-4-3-7-15(16)18/h1-8,13,19H,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQWWHZYRBKVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC(COC2=CC=CC=C2Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161798 | |
| Record name | 1-(2-Chlorophenoxy)-3-[[(2-chlorophenyl)methyl]sulfonyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478260-53-6 | |
| Record name | 1-(2-Chlorophenoxy)-3-[[(2-chlorophenyl)methyl]sulfonyl]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478260-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenoxy)-3-[[(2-chlorophenyl)methyl]sulfonyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile](/img/structure/B3037478.png)
![[1,1'-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone](/img/structure/B3037479.png)

![1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3037482.png)
![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methylbenzenesulfonate](/img/structure/B3037483.png)
![5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B3037486.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride](/img/structure/B3037487.png)
![2-(allylsulfanyl)-N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B3037489.png)
![2-(Allylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3037490.png)
methanone](/img/structure/B3037491.png)
![(5E)-5-[[1-[(4-methylphenyl)methoxy]imidazol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3037493.png)
![3-{4-[(3,5-Dichlorophenyl)sulfonyl]piperazino}-6-phenylpyridazine](/img/structure/B3037495.png)
